![molecular formula C16H21FN4O3 B178731 N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide CAS No. 154590-43-9](/img/structure/B178731.png)
N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide
Overview
Description
“N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide” is a synthetic compound with the CAS Number: 165800-04-4 . It has a molecular weight of 394.4 and its IUPAC name is N-({(5S)-3-[3-fluoro-4-(4-glycoloyl-1-piperazinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25)/t14-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C in a sealed, dry environment .Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Evaluation : This compound, along with its derivatives, has been synthesized and evaluated for in vitro antibacterial activity. Some derivatives, such as those containing nitrofuran and nitrothienyl groups, displayed superior antibacterial activities compared to linezolid and were active against linezolid-resistant Staphylococcus aureus strains (Srivastava et al., 2008).
- Novel Oxazolidinones as Antibacterial Agents : Various analogues of this compound have been synthesized and showed enhanced in vitro activity against Gram-positive resistant strains compared to linezolid, with some compounds exhibiting promising antibacterial properties (Varshney et al., 2009).
Anticancer Activity
- Synthesis and Anticancer Evaluation : The compound has been used as a base for synthesizing derivatives that show significant in vitro anticancer activity against various human cancer cell lines, including cervical and breast carcinoma (Boddu et al., 2018).
Synthesis and Characterization
- Microwave Assisted Synthesis : This compound has been involved in the microwave-assisted synthesis of hybrid molecules derived from norfloxacin, exhibiting antimicrobial activities (Menteşe et al., 2013).
- Isoxazole Compound Synthesis : Isoxazoline compounds synthesized using this compound have demonstrated notable anti-tumor activities (Hao-fei, 2011).
Novel Derivatives and Their Applications
- Synthesis of Novel Derivatives : Derivatives of this compound have been synthesized for potential use as anti-inflammatory agents, showing significant activity in this domain (Sunder & Maleraju, 2013).
- Stability Assessment : The stability of triazolyl oxazolidinone derivatives of this compound has been assessed using high-performance liquid chromatography, indicating stability in various media (Phillips et al., 2010).
Safety And Hazards
properties
IUPAC Name |
N-[[3-(3-fluoro-4-piperazin-1-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O3/c1-11(22)19-9-13-10-21(16(23)24-13)12-2-3-15(14(17)8-12)20-6-4-18-5-7-20/h2-3,8,13,18H,4-7,9-10H2,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRPYQXHWUDRBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCNCC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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